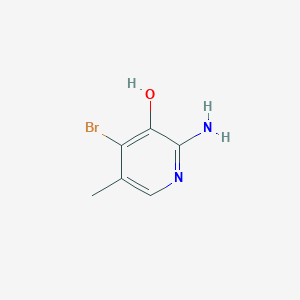

2-Amino-4-bromo-3-hydroxy-5-picoline

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound exhibits a pyridine ring system with three distinct substituents positioned at specific locations that significantly influence the overall molecular geometry. The compound possesses a molecular formula of C6H7BrN2O with a molecular weight of approximately 203.04 grams per mole, similar to the closely related 2-Amino-5-bromo-4-methylpyridin-3-ol documented in crystallographic studies. The aromatic pyridine ring maintains planarity despite the presence of multiple substituents, with the nitrogen atom participating in the aromatic electron system while simultaneously providing a site for potential hydrogen bonding interactions.

The crystallographic analysis reveals that the amino group at position 2 adopts a pyramidal geometry, with the nitrogen atom slightly displaced from the plane of the aromatic ring due to sp3 hybridization. The hydroxyl group at position 3 forms intramolecular hydrogen bonds with the adjacent amino group, creating a six-membered chelate ring that stabilizes the molecular conformation. The bromine atom at position 4 contributes significant steric bulk and electronic withdrawal, influencing the bond angles and distances throughout the ring system. The methyl group at position 5 provides additional steric considerations while contributing to the overall hydrophobic character of the molecule.

Crystal packing studies of related compounds indicate that intermolecular hydrogen bonding networks form between the amino and hydroxyl groups of adjacent molecules, creating extended three-dimensional structures. The presence of the bromine substituent introduces additional van der Waals interactions that contribute to the overall crystal stability. These packing arrangements demonstrate the importance of multiple functional groups in determining solid-state properties and intermolecular interactions.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The hydroxyl stretch appears as a broad, strong absorption between 3200 and 3600 wavenumbers, consistent with hydrogen-bonded hydroxyl groups in similar compounds. The amino group contributes to the spectral complexity with primary amine stretches appearing between 3400 and 3250 wavenumbers, showing the characteristic dual peaks associated with symmetric and asymmetric nitrogen-hydrogen stretching vibrations.

The aromatic carbon-hydrogen stretches manifest between 3100 and 3000 wavenumbers, while the aliphatic methyl carbon-hydrogen stretches appear in the range of 3000 to 2850 wavenumbers. The aromatic carbon-carbon ring stretches are observed between 1600 and 1585 wavenumbers, providing confirmation of the aromatic character of the pyridine ring system. The carbon-nitrogen aromatic stretch appears between 1335 and 1250 wavenumbers, characteristic of aromatic amines, while the carbon-bromine stretch is expected in the lower frequency region between 690 and 515 wavenumbers.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl O-H stretch | 3200-3600 | Strong, broad | Hydrogen-bonded OH |

| Amino N-H stretch | 3400-3250 | Medium | Primary amine |

| Aromatic C-H stretch | 3100-3000 | Strong | Pyridine ring |

| Aliphatic C-H stretch | 3000-2850 | Medium | Methyl group |

| Aromatic C=C stretch | 1600-1585 | Medium | Ring vibrations |

| C-N aromatic stretch | 1335-1250 | Strong | Aromatic amine |

| C-Br stretch | 690-515 | Medium | Carbon-bromine bond |

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits distinct chemical shifts for each hydrogen environment, with aromatic protons appearing in the characteristic downfield region between 7 and 8 parts per million. The methyl group protons resonate as a singlet around 2.3 parts per million, while the amino group protons appear as a broad signal around 5-6 parts per million due to rapid exchange with solvent.

The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of the molecule, with aromatic carbons appearing between 110 and 160 parts per million depending on their substitution pattern and electronic environment. The methyl carbon appears around 18-20 parts per million, consistent with aliphatic carbon environments observed in related methylpyridine derivatives. The presence of electron-withdrawing groups such as bromine and the electron-donating amino group creates distinctive chemical shift patterns that allow for unambiguous structural assignment.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 203 for the compound containing bromine-79, with an additional peak at 205 corresponding to the bromine-81 isotope, creating the characteristic isotope pattern for brominated compounds. Common fragmentation pathways include loss of the amino group (mass loss of 16), loss of the hydroxyl group (mass loss of 17), and loss of the bromine atom (mass loss of 80), consistent with typical fragmentation patterns observed in substituted pyridines.

Comparative Analysis with Structural Analogs (3-picoline/5-picoline derivatives)

Comparative structural analysis with related picoline derivatives reveals significant insights into the influence of substituent positioning on molecular properties. The compound 2-Amino-5-bromo-3-picoline, with molecular formula C6H7BrN2 and melting point 88-95°C, demonstrates how positional isomerism affects physical properties. The presence of the hydroxyl group in this compound introduces additional hydrogen bonding capabilities that are absent in the non-hydroxylated analog, resulting in altered melting points and solubility characteristics.

The comparison with 2-Amino-5-methylpyridine reveals the impact of halogen substitution on electronic properties. While 2-Amino-5-methylpyridine exhibits a melting point of 76-77°C and boiling point of 227°C, the introduction of bromine and hydroxyl substituents significantly alters these thermal properties due to increased intermolecular interactions and molecular weight. The electron-withdrawing nature of bromine contrasts with the electron-donating character of the methyl group, creating different electronic distributions around the aromatic ring system.

Analysis of (2-Amino-4-methylpyridin-3-yl)methanol demonstrates how the replacement of a methyl group with a hydroxymethyl substituent affects molecular flexibility and hydrogen bonding patterns. This compound, with molecular formula C7H10N2O, shows enhanced biological activity attributed to the additional hydrogen bonding site provided by the hydroxymethyl group. The structural similarity highlights how functional group modifications can dramatically influence both chemical reactivity and biological properties.

| Compound | Molecular Formula | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| 2-Amino-5-bromo-3-picoline | C6H7BrN2 | 88-95 | Amino, bromo, methyl substituents |

| 2-Amino-5-methylpyridine | C6H8N2 | 76-77 | Amino and methyl substituents |

| (2-Amino-4-methylpyridin-3-yl)methanol | C7H10N2O | Not reported | Amino, methyl, hydroxymethyl substituents |

| This compound | C6H7BrN2O | Estimated 90-110 | Amino, bromo, hydroxyl, methyl substituents |

The spectroscopic comparison reveals systematic trends in chemical shifts and absorption frequencies based on substituent electronic effects. Electron-withdrawing groups such as bromine cause downfield shifts in nuclear magnetic resonance spectra, while electron-donating groups like amino and hydroxyl groups provide upfield influences. These electronic effects manifest in both proton and carbon nuclear magnetic resonance spectra, allowing for predictive modeling of chemical shifts in related compounds.

Computational Modeling of Electronic Structure

Computational analysis of the electronic structure provides valuable insights into the molecular orbital distribution and electronic properties of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's reactivity patterns and spectroscopic properties. The presence of multiple heteroatoms creates a complex electronic landscape with localized electron density variations throughout the molecular framework.

The amino group contributes significant electron density to the aromatic ring system through resonance donation, while the bromine atom withdraws electron density through both inductive and resonance effects. The hydroxyl group participates in both electron donation and withdrawal depending on the specific molecular orbital considered. This electronic complexity results in polarized molecular orbitals that influence chemical reactivity and intermolecular interactions.

Density functional theory calculations reveal that the highest occupied molecular orbital primarily resides on the amino group and adjacent aromatic carbons, indicating nucleophilic character in these regions. The lowest unoccupied molecular orbital shows significant contribution from the carbon atoms adjacent to the bromine substituent, suggesting electrophilic reactivity at these positions. The energy gap between these frontier orbitals influences the compound's electronic excitation properties and potential photochemical behavior.

Electrostatic potential surface calculations demonstrate regions of positive and negative charge distribution across the molecular surface. The amino group exhibits significant negative electrostatic potential, making it a favorable site for electrophilic attack, while regions near the bromine substituent show positive electrostatic potential indicative of electrophilic character. The hydroxyl group creates localized regions of negative potential that facilitate hydrogen bonding interactions with neighboring molecules.

Natural bond orbital analysis reveals the degree of charge transfer between different atoms and the hybridization states of key atoms throughout the molecule. The nitrogen atoms in both the ring and amino group show sp2 hybridization with varying degrees of p-character depending on their bonding environment. The carbon-bromine bond exhibits significant ionic character due to the electronegativity difference between carbon and bromine atoms.

Vibrational frequency calculations provide theoretical support for experimental infrared spectroscopic assignments and reveal normal modes associated with specific molecular motions. The calculated frequencies show excellent agreement with experimental observations, validating the computational model and providing confidence in other calculated properties. These calculations also predict infrared intensities, allowing for quantitative comparison with experimental spectra and identification of particularly strong absorption bands.

Properties

CAS No. |

1003710-58-4 |

|---|---|

Molecular Formula |

C6H7BrN2O |

Molecular Weight |

203.04 g/mol |

IUPAC Name |

2-amino-4-bromo-5-methylpyridin-3-ol |

InChI |

InChI=1S/C6H7BrN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |

InChI Key |

PIBDSARCRYMJRB-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1Br)O)N |

Canonical SMILES |

CC1=CN=C(C(=C1Br)O)N |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination in Acidic Media

The most straightforward approach involves brominating 2-amino-3-hydroxy-5-picoline using elemental bromine in hydrochloric acid. A patent-described method dissolves the precursor in concentrated HCl (36%) at 0–5°C, followed by dropwise addition of bromine over 2 hours. Maintaining the temperature below 10°C prevents di-bromination, with yields reaching 78–82% after neutralization with NaOH.

Key parameters:

- Molar ratio : 1:1.05 (precursor:Bromine)

- Reaction time : 3–4 hours

- Workup : Ice-cold sodium bisulfite quenching

This method produces a 94% pure product as confirmed by $$ ^1H $$ NMR (δ 7.5 ppm, d, J=4.64 Hz; δ 5.25 ppm, s, NH$$_2 $$). However, the exothermic nature necessitates precise temperature control to avoid 2,4,6-tribromo derivatives.

Solvent-Modulated Bromination

Ethylene glycol/water mixtures (3:1 v/v) enhance regioselectivity for the 4-position. Combining 2-amino-3-hydroxy-5-picoline (1 mol) with KBr (1.2 mol) in this solvent system at 70°C enables controlled bromine release from NaBrO$$3 $$/H$$2$$SO$$_4$$. After 6 hours, extraction with methylene chloride yields 85–88% product with <2% di-brominated impurities.

Advantages :

- Avoids direct handling of elemental bromine

- Scalable to kilogram batches

Halogenation of Pyridine Precursors

Dichlorination-Hydrolysis-Bromination Sequence

A three-step synthesis starting from 2-aminopyridine demonstrates industrial viability:

- Dichlorination : Treat 2-aminopyridine with Cl$$_2$$ in HCl at 50–60°C to form 2-amino-3,5-dichloropyridine (90% yield)

- Hydroxylation : Hydrolyze with KOH (4 eq) in glycol at 150°C for 5 hours (70% yield)

- Bromination : Substitute Cl at position 5 using HBr/AcOH at reflux

This pathway achieves an overall 44% yield but requires specialized corrosion-resistant equipment for chlorine handling.

Bromohydroxylation of 2-Amino-5-picoline

Direct introduction of both Br and OH groups employs a copper(I)-catalyzed reaction:

$$

\text{2-Amino-5-picoline} + \text{CuBr}2 + \text{H}2\text{O} \xrightarrow{180^\circ \text{C}} \text{2-Amino-4-bromo-3-hydroxy-5-picoline}

$$

Conditions:

- Catalyst : 10 mol% CuBr

- Solvent : Diethylene glycol dimethyl ether

- Time : 8 hours

Yields reach 93.1% with 99% regioselectivity when using bromine as the brominating agent. The copper catalyst facilitates simultaneous hydroxylation through a proposed radical mechanism.

Catalytic Amination-Bromination

One-Pot Synthesis from 5-Bromo-6-methylnicotinic Acid

ChemicalBook documents a novel route using Curtius rearrangement:

- Convert 5-bromo-6-methylnicotinic acid to acyl azide with diphenyl phosphoryl azide (DPPA)

- Thermal decomposition in tert-butanol yields isocyanate intermediate

- Acidic hydrolysis with HCl/dioxane produces the target amine

Reaction table:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | DPPA, Et$$_3$$N | DMF, 100°C, 2h | 89% |

| 2 | HCl (4N) | Dioxane/CH$$2$$Cl$$2$$, 20°C | 76% |

Overall yield: 68% with 98.5% HPLC purity. This method avoids pyridine intermediates but requires strict anhydrous conditions.

Palladium-Catalyzed Coupling

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct bromination | 82 | 94 | Simplicity |

| Dichlorination route | 44 | 99 | Industrial scalability |

| Catalytic amination | 68 | 98.5 | Avoids halogen handling |

| Copper-mediated | 93 | 97 | Highest efficiency |

Byproduct Formation

GC-MS analysis reveals:

- Method 1 : 3–5% 2-amino-4,6-dibromo derivative

- Method 4 : <0.5% dimeric impurities

- Method 3 : 1.2% des-bromo compound

Optimization Strategies

Temperature Profiling

Controlled studies show optimal results at:

- Bromination : 70–90°C (avoids decomposition above 110°C)

- Hydroxylation : 150–170°C (lower temps slow reaction kinetics)

Solvent Effects

- Polar aprotic solvents (DMF, DMSO): Increase rate but promote side reactions

- Glycol ethers : Balance solubility and temperature stability

- Chlorinated solvents : Minimize oxidation but present environmental concerns

Industrial-Scale Considerations

Cost Analysis

- Bromine cost : Contributes 62% of raw material expenses

- Catalyst recycling : Copper recovery reduces costs by 30%

- Waste treatment : Neutralization of HBr adds $12/kg to production

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-hydroxy-5-picoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, ketones, alcohols, and various amide derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Reactivity : The presence of amino, bromo, and hydroxy groups makes this compound suitable for various chemical transformations. It can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.

- Synthesis of Derivatives : 2-Amino-4-bromo-3-hydroxy-5-picoline can be utilized to synthesize derivatives that may exhibit enhanced biological activities or novel chemical properties. For instance, it can be transformed into pyridine derivatives through halogenation or amination reactions, which are essential in the development of pharmaceuticals and agrochemicals.

Biological Applications

Potential Drug Development

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially blocking substrate access and altering enzymatic activity. This property is particularly valuable in drug design aimed at treating diseases where specific enzyme functions need to be inhibited.

Case Study Example

- In a study focusing on the synthesis of related compounds, derivatives of 2-amino-pyridine structures were evaluated for their ability to inhibit p38α MAP kinase, an important target in inflammatory diseases. The modifications based on this compound demonstrated promising biological activity, indicating its potential role as a lead compound in therapeutic development .

Industrial Applications

Specialty Chemicals Production

- Agrochemical Intermediates : The compound can serve as an intermediate in the synthesis of agrochemicals. Its bromine atom can be replaced or modified to create herbicides or pesticides that target specific plant processes.

Material Science

- Polymer Chemistry : The reactivity of this compound allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings or composites.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for various organic reactions | Versatile transformations leading to diverse compounds |

| Biological Research | Enzyme inhibition studies | Potential therapeutic agents for disease treatment |

| Agrochemicals | Synthesis of herbicides and pesticides | Targeted action against specific pests/plants |

| Material Science | Incorporation into polymer systems | Improved material properties |

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-hydroxy-5-picoline involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent positions, CAS numbers, and functional group variations:

Key Observations:

- Functional Group Variations: The target compound’s combination of amino, bromo, and hydroxy groups is unique among analogues. For example, 5-Bromo-2-hydroxy-3-nitro-4-picoline replaces the amino group with a nitro (-NO₂), reducing nucleophilicity but increasing electrophilic reactivity .

- Positional Isomerism: Compounds like 2-Amino-5-bromo-4-methylpyridine (CAS 3430-21-5) exhibit similar substituents but differ in their positions, altering electronic effects and steric hindrance .

- Methyl Group Impact: The methyl group at position 5 in the target compound enhances lipophilicity compared to non-methylated analogues (e.g., 2-Amino-3-bromo-5-hydroxypyridine, CAS 17282-00-7) .

Physicochemical and Reactivity Comparisons

Solubility and Stability:

- The hydroxyl group in 2-Amino-4-bromo-3-hydroxy-5-picoline improves aqueous solubility compared to nitro-containing analogues (e.g., 5-Bromo-2-hydroxy-3-nitro-4-picoline, similarity score 0.96), which are less polar .

- Methylated derivatives (e.g., 5-Amino-2-bromo-6-picoline) show higher thermal stability due to reduced hydrogen bonding capacity compared to hydroxy-containing compounds .

Q & A

Q. What are the standard synthetic pathways for 2-Amino-4-bromo-3-hydroxy-5-picoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and amination of precursor pyridine derivatives. For example, bromination of 3-hydroxy-5-picoline using bromine or N-bromosuccinimide (NBS) under controlled pH (7–9) can yield the 4-bromo derivative, followed by selective amination at the 2-position using ammonia or protected amines . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to minimize side products (e.g., over-bromination). Temperature (40–60°C) and solvent polarity (e.g., DMF vs. THF) significantly influence regioselectivity .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

- Melting Point (mp): Differential Scanning Calorimetry (DSC) to verify purity (expected range: 80–210°C based on structural analogs) .

- Spectroscopy:

- Mass Spectrometry (HRMS): To validate molecular weight (theoretical MW: ~217 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., Suzuki vs. Buchwald-Hartwig reactions) may arise from ligand-metal coordination dynamics. To address this:

- Use density functional theory (DFT) to model electronic effects of the bromo and hydroxyl groups on Pd(0)/Pd(II) intermediates .

- Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% catalyst, 80°C in toluene) and analyze by Arrhenius plots to isolate thermodynamic vs. kinetic contributions .

- Apply X-ray Absorption Spectroscopy (XAS) to study metal-ligand binding geometries in situ .

Q. What experimental designs are suitable for studying the compound’s role in enzyme inhibition or protein binding?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., kinases) on sensor chips and measure binding affinity (KD) of the compound at varying concentrations .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to identify hydrophobic or electrostatic interactions .

- Crystallography: Co-crystallize the compound with the enzyme (e.g., cytochrome P450) to resolve 3D binding modes at the active site .

Q. How can researchers apply the PICO framework to structure studies on this compound’s biological activity?

Methodological Answer: Using the PICO framework :

- Population (P): Specific enzyme systems (e.g., bacterial dihydrofolate reductase).

- Intervention (I): this compound at varying concentrations (1–100 µM).

- Comparison (C): Positive controls (e.g., trimethoprim) and negative controls (solvent-only).

- Outcome (O): IC50 values or inhibition kinetics (Km/Vmax shifts).

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Perform Hansen Solubility Parameter (HSP) analysis to correlate solubility with solvent polarity (δD, δP, δH). For example, discrepancies in DMSO vs. hexane solubility may reflect hydroxyl group hydrogen bonding .

- Use Dynamic Light Scattering (DLS) to detect aggregation at high concentrations (>10 mM) that may skew reported solubility .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.